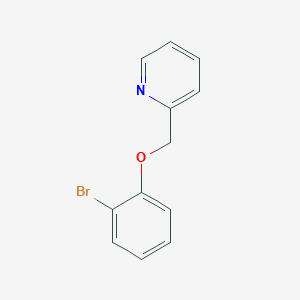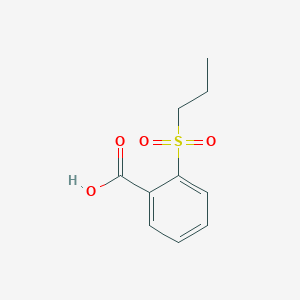
5,5-Bis(bromometil)-2-fenil-1,3-dioxano
Descripción general
Descripción
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is a synthetic compound used in various scientific research applications. It is a brominated dioxane, a type of heterocyclic compound made up of oxygen, hydrogen, and carbon atoms. The compound is used in organic synthesis, medicinal chemistry, and materials science. It is also used in the production of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Detección Química
El compuesto se ha utilizado en la síntesis de polímeros orgánicos microporosos que se funcionalizan con iones de lantánidos. Estos polímeros exhiben capacidades notables para la detección química . Por ejemplo, Eu3+@POP-1, un polímero sintetizado utilizando este compuesto, puede servir como plataforma para el reconocimiento de iones Fe3+ y metanol, y también se puede utilizar como un nuevo sensor pH ratiométrico .
Adsorción de Tinte
Estos polímeros también muestran propiedades de adsorción altamente eficientes para tintes como el naranja de metilo. El compuesto contribuye al marco que adsorbe y separa selectivamente estos tintes, lo cual es significativo para la limpieza ambiental y las aplicaciones de tratamiento de agua .
Análisis Conformacional
“5,5-Bis(bromometil)-2-fenil-1,3-dioxano” ha sido estudiado por su comportamiento conformacional. Existe como un confórmero de silla con un sustituyente aromático axial tanto en formas cristalina como en solución. Este análisis es crucial para comprender la reactividad y estabilidad del compuesto en varios procesos químicos .
Síntesis Orgánica
Los derivados de 1,3-dioxano, como el compuesto en cuestión, se utilizan ampliamente como reactivos en la síntesis orgánica fina. Proporcionan dos centros reactivos (átomos de halógeno) capaces de sufrir sustitución nucleofílica, lo cual es una característica valiosa para la síntesis de una amplia gama de productos químicos .
Composiciones de Cristal Líquido
El compuesto también es un componente en las composiciones de cristal líquido. Sus propiedades estructurales contribuyen a las características deseadas de los cristales líquidos, que son esenciales para las tecnologías de visualización .
Aplicaciones Farmacéuticas
Existe interés en los 5,5-bis(halometil)-1,3-dioxanos para el diseño de nuevos fármacos prometedores. La presencia de átomos de halógeno en los grupos sustituyentes se puede aprovechar para sintetizar productos farmacéuticos con efectos específicos deseados .
Propiedades
IUPAC Name |
5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUZSMFETVOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618490 | |
| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3733-29-7 | |
| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from the study titled "Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane"?
A1: While the provided abstract doesn't detail specific findings, the title "Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane" [] suggests the research likely elucidates the molecule's three-dimensional shape and preferred conformations. This information is crucial for understanding its potential interactions with other molecules, including biological targets, and could be valuable for designing derivatives or exploring potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)








